molecular formula C18H27N3O6S2 B2570342 Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1421453-50-0

Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2570342
CAS RN: 1421453-50-0
M. Wt: 445.55
InChI Key: VMEGHFUUHURNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27N3O6S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Beta(3) Agonists

Research on novel (4-piperidin-1-yl)-phenyl sulfonamides, which share structural similarities with the compound of interest, has shown their potent activity on the human beta(3)-adrenergic receptor. These compounds demonstrate significant selectivity and potency, making them potential candidates for therapeutic applications targeting metabolic and cardiovascular diseases (Hu et al., 2001).

Antidepressant and Cognitive Properties

A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines highlighted the therapeutic potential of these compounds for treating CNS disorders. Specific compounds exhibited potent and selective 5-HT7 receptor antagonism, demonstrating antidepressant-like and pro-cognitive properties in vivo, which suggests their relevance in developing treatments for depression and cognitive impairments (Canale et al., 2016).

Synthetic Methodologies

The compound and its derivatives are used in synthetic methodologies for creating complex molecules. For instance, oxindole synthesis via palladium-catalyzed C-H functionalization showcases the utility of related structures in constructing pharmacologically relevant molecules (Magano et al., 2014).

Soluble Epoxide Hydrolase Inhibitors

Compounds structurally related to Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate have been explored as inhibitors of soluble epoxide hydrolase, presenting a novel approach for the treatment of various diseases by modulating epoxide levels within the body (Thalji et al., 2013).

Antimycobacterial Activity

Spiro-piperidin-4-ones have been synthesized and identified for their potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering promising avenues for tuberculosis treatment. These findings emphasize the potential of piperidine derivatives in addressing infectious diseases (Kumar et al., 2008).

Polypeptoid Functionalization

A post-polymerization modification method utilizing a derivative similar to the compound of interest for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride was introduced. This method facilitates the introduction of a wide variety of nucleophiles to polymers, expanding the toolbox for polymer chemistry and bioconjugation applications (Borova et al., 2021).

properties

IUPAC Name

methyl 4-[[[4-(1,1-dioxothiazinan-2-yl)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S2/c1-27-18(22)20-11-8-15(9-12-20)14-19-29(25,26)17-6-4-16(5-7-17)21-10-2-3-13-28(21,23)24/h4-7,15,19H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEGHFUUHURNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.